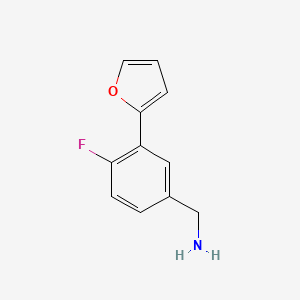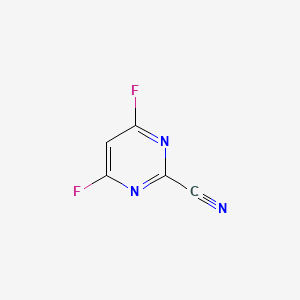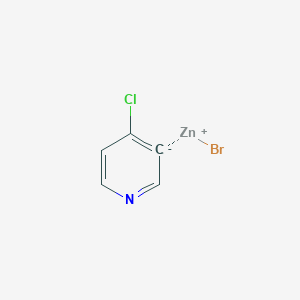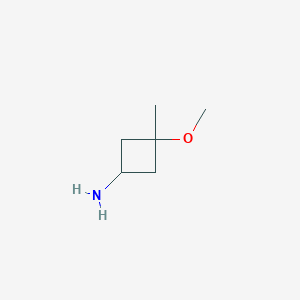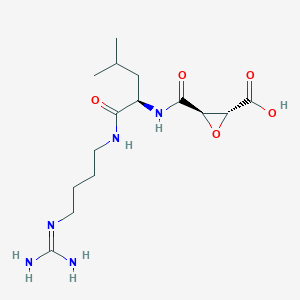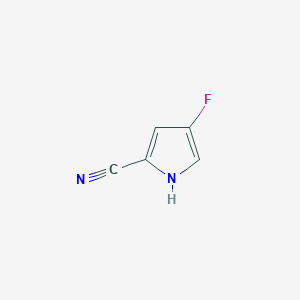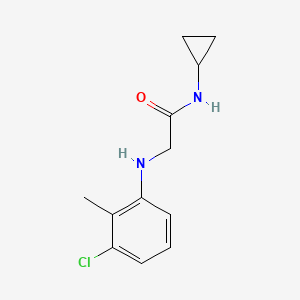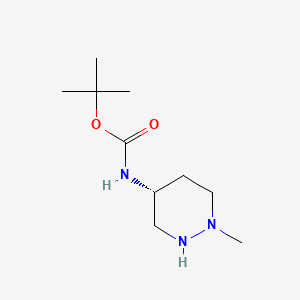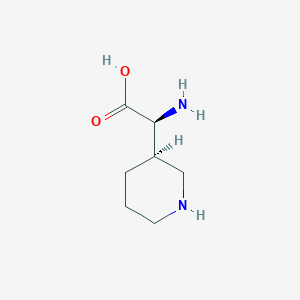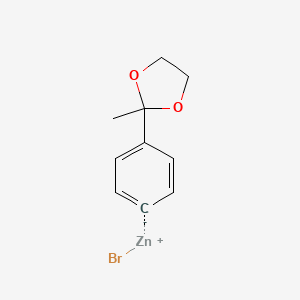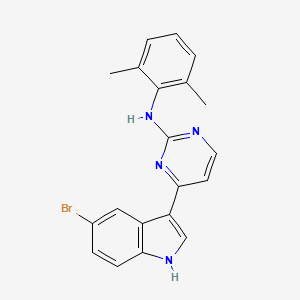
GSK-3|A inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycogen synthase kinase-3 alpha inhibitor 6 is a compound that inhibits the activity of glycogen synthase kinase-3 alpha, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase-3 alpha plays a crucial role in regulating glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibitors of glycogen synthase kinase-3 alpha have gained significant attention due to their potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycogen synthase kinase-3 alpha inhibitor 6 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo various chemical transformations such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 alpha inhibitor 6 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and process intensification are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Glycogen synthase kinase-3 alpha inhibitor 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of glycogen synthase kinase-3 alpha inhibitor 6, each with unique chemical and biological properties. These derivatives are often evaluated for their potential therapeutic applications .
Scientific Research Applications
Glycogen synthase kinase-3 alpha inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of glycogen synthase kinase-3 alpha in various chemical reactions and pathways.
Biology: Researchers use the inhibitor to investigate the biological functions of glycogen synthase kinase-3 alpha in cell signaling, metabolism, and gene expression.
Medicine: The compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Glycogen synthase kinase-3 alpha inhibitor 6 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Glycogen synthase kinase-3 alpha inhibitor 6 exerts its effects by binding to the active site of glycogen synthase kinase-3 alpha, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The compound specifically targets the serine/threonine residues in the active site, blocking the enzyme’s ability to transfer phosphate groups to its substrates .
Comparison with Similar Compounds
Similar Compounds
Several compounds share similar inhibitory effects on glycogen synthase kinase-3 alpha, including:
CHIR99021: A potent and selective inhibitor of glycogen synthase kinase-3 alpha and beta.
PF-04802367: An oxazole-carboxamide derivative developed by Pfizer.
Psoralidin: A natural compound with high binding affinity for glycogen synthase kinase-3 alpha
Uniqueness
Glycogen synthase kinase-3 alpha inhibitor 6 is unique due to its specific binding affinity and selectivity for glycogen synthase kinase-3 alpha. Unlike other inhibitors, it exhibits minimal off-target effects and has shown promising results in preclinical studies. Its unique chemical structure allows for the modulation of specific signaling pathways, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H17BrN4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(5-bromo-1H-indol-3-yl)-N-(2,6-dimethylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C20H17BrN4/c1-12-4-3-5-13(2)19(12)25-20-22-9-8-18(24-20)16-11-23-17-7-6-14(21)10-15(16)17/h3-11,23H,1-2H3,(H,22,24,25) |
InChI Key |
CHYOFOOPPLMRGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC=CC(=N2)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
